molecular formula C20H26ClN3S B12603553 7-(Dimethylamino)-1,9-diethyl-N,N-dimethyl-3H-phenothiazin-3-iminium chloride CAS No. 881426-23-9

7-(Dimethylamino)-1,9-diethyl-N,N-dimethyl-3H-phenothiazin-3-iminium chloride

Cat. No.: B12603553
CAS No.: 881426-23-9
M. Wt: 376.0 g/mol
InChI Key: VRTGTQHAUHOLCA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Dimethylamino)-1,9-diethyl-N,N-dimethyl-3H-phenothiazin-3-iminium chloride is a synthetic compound known for its vibrant color and diverse applications. It is commonly used as a dye and has significant roles in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its phenothiazine core, which is a tricyclic structure containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethylamino)-1,9-diethyl-N,N-dimethyl-3H-phenothiazin-3-iminium chloride typically involves the oxidation of N,N-dimethyl-phenylenediamine with sodium dichromate in the presence of sodium thiosulfate. This is followed by further oxidation in the presence of N,N-dimethylaniline . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often isolated by adding hydrochloric acid and sodium chloride to the reaction mixture, followed by filtration and washing .

Chemical Reactions Analysis

Types of Reactions

7-(Dimethylamino)-1,9-diethyl-N,N-dimethyl-3H-phenothiazin-3-iminium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced to its leuco form, which is colorless.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different phenothiazine derivatives, which can have varied applications depending on the functional groups introduced during the reactions.

Scientific Research Applications

7-(Dimethylamino)-1,9-diethyl-N,N-dimethyl-3H-phenothiazin-3-iminium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)-1,9-diethyl-N,N-dimethyl-3H-phenothiazin-3-iminium chloride involves its ability to interact with various molecular targets. In biological systems, it can act as an electron carrier, facilitating redox reactions. It also has the ability to bind to nucleic acids and proteins, which can affect their function . The compound’s interaction with the mitochondrial respiratory chain is particularly notable, as it can act as an alternative electron carrier in cases of dysfunctional electron transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Dimethylamino)-1,9-diethyl-N,N-dimethyl-3H-phenothiazin-3-iminium chloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as both an oxidizing and reducing agent, as well as its strong affinity for nucleic acids, sets it apart from other similar compounds .

Properties

CAS No.

881426-23-9

Molecular Formula

C20H26ClN3S

Molecular Weight

376.0 g/mol

IUPAC Name

[7-(dimethylamino)-1,9-diethylphenothiazin-3-ylidene]-dimethylazanium;chloride

InChI

InChI=1S/C20H26N3S.ClH/c1-7-13-9-15(22(3)4)11-17-19(13)21-20-14(8-2)10-16(23(5)6)12-18(20)24-17;/h9-12H,7-8H2,1-6H3;1H/q+1;/p-1

InChI Key

VRTGTQHAUHOLCA-UHFFFAOYSA-M

Canonical SMILES

CCC1=CC(=[N+](C)C)C=C2C1=NC3=C(C=C(C=C3S2)N(C)C)CC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.